molecular formula C19H23N5 B4446599 5-methyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine

5-methyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B4446599
M. Wt: 321.4 g/mol
InChI Key: BGTGBIVUHUWWAZ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are recognized as a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound of interest is part of this broader class and has been studied in various contexts, including its potential as an enterovirus inhibitor and for its privileged structure in library synthesis.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a variety of chemical strategies, including the reaction of sodium salts with heterocyclic amines and activated esters. These methods facilitate the rapid preparation of a wide range of substituted pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility and adaptability of this chemical framework for the development of novel compounds (Gregg et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. This configuration provides a rigid scaffold that is conducive to interactions with biological targets. Detailed structural analysis has shown that modifications at specific positions on the ring system can significantly influence biological activity and selectivity (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines participate in a variety of chemical reactions, including alkylation, amidation, and cyclization, which allow for the introduction of diverse functional groups. These reactions are crucial for tailoring the properties of the compounds for specific biological activities or for improving their physicochemical properties (Drev et al., 2014).

properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-14-4-6-16(7-5-14)17-13-20-24-18(12-15(2)21-19(17)24)23-10-8-22(3)9-11-23/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTGBIVUHUWWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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